molecular formula C14H15F2N3O B10944623 1-(difluoromethyl)-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide

1-(difluoromethyl)-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10944623
M. Wt: 279.28 g/mol
InChI Key: FKNISVCIGNFCMN-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a phenylpropyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide typically involves the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl iodide and a base to introduce the difluoromethyl group onto the pyrazole ring. The phenylpropyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylpropyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(Difluoromethyl)-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The phenylpropyl group may contribute to the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpropylamine: Shares the phenylpropyl group but lacks the pyrazole ring and difluoromethyl group.

    Difluoromethylpyrazole: Contains the pyrazole ring and difluoromethyl group but lacks the phenylpropyl group.

Uniqueness

1-(Difluoromethyl)-N-(1-phenylpropyl)-1H-pyrazole-5-carboxamide is unique due to the combination of the difluoromethyl group, phenylpropyl group, and pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15F2N3O

Molecular Weight

279.28 g/mol

IUPAC Name

2-(difluoromethyl)-N-(1-phenylpropyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H15F2N3O/c1-2-11(10-6-4-3-5-7-10)18-13(20)12-8-9-17-19(12)14(15)16/h3-9,11,14H,2H2,1H3,(H,18,20)

InChI Key

FKNISVCIGNFCMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=NN2C(F)F

Origin of Product

United States

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